

BAR502 In Vivo Experimental Protocols in Mouse Models of Liver Disease

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Compound of Interest		
Compound Name:	BAR502	
Cat. No.:	B605914	Get Quote

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

BAR502 is a potent and selective dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[1][2][3] As a non-bile acid steroidal compound, it represents a promising therapeutic agent for metabolic and inflammatory liver diseases such as non-alcoholic steatohepatitis (NASH).[2][3] In vivo studies in mouse models have demonstrated the efficacy of **BAR502** in reducing liver steatosis, inflammation, and fibrosis, while also improving insulin sensitivity and promoting the browning of white adipose tissue.[2][4] This document provides a detailed overview of the experimental protocols for evaluating the in vivo effects of **BAR502** in mice, along with a summary of key quantitative data and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

BAR502 exerts its therapeutic effects by co-activating FXR and GPBAR1.[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[5] GPBAR1 is a membrane-bound receptor found in various tissues, including adipose tissue and intestinal L-cells, and its activation is involved in energy expenditure and the release of glucagon-like peptide-1 (GLP-1).[2][5] The



dual agonism of **BAR502** on these two receptors leads to a multi-faceted approach to treating liver disease.

Key In Vivo Experiments and Protocols High-Fat Diet (HFD)-Induced NASH Model

This is the most common model used to evaluate the efficacy of **BAR502** in a preclinical setting that mimics human NASH.

Experimental Protocol:

- Animal Model: Male C57BL/6J mice are typically used for this model.
- Diet: Mice are fed a high-fat diet (HFD), often supplemented with fructose in the drinking water, to induce obesity, insulin resistance, and the histopathological features of NASH.[2][4]
 [6]
- BAR502 Administration:
 - Dosage: BAR502 is administered at doses ranging from 15 mg/kg/day to 30 mg/kg/day.[4]
 [6][7]
 - Route of Administration: Oral gavage is the standard route of administration. [4][6][7]
 - Vehicle: A common vehicle for BAR502 is 1% methyl cellulose in distilled water.[4]
 - Treatment Duration: Treatment duration typically ranges from 7 to 11 weeks.[6][7]
- Outcome Measures:
 - Metabolic Parameters: Body weight, food intake, glucose tolerance (Oral Glucose
 Tolerance Test OGTT), and insulin sensitivity (Insulin Tolerance Test ITT) are monitored
 throughout the study.[4][6]
 - Serum Biochemistry: At the end of the study, blood is collected to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), cholesterol, triglycerides, High-Density Lipoprotein (HDL), and Low-Density Lipoprotein (LDL).[4][6]



- Liver Histopathology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess the degree of steatosis, inflammation, ballooning, and fibrosis.[2][6]
- Gene Expression Analysis: RNA is extracted from liver and intestinal tissues to analyze the expression of genes involved in lipid metabolism (e.g., SREBP1c, FAS), cholesterol metabolism (e.g., CYP7A1), and FXR/GPBAR1 signaling (e.g., SHP, FGF15, GLP1).[2][3]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This model is used to specifically assess the anti-fibrotic effects of BAR502.

Experimental Protocol:

- Animal Model: Male C57BL/6J mice are commonly used.
- Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of carbon tetrachloride (CCl4).
- BAR502 Administration:
 - Dosage: A typical dose is 15 mg/kg/day.[4]
 - Route of Administration: Oral gavage.[4]
- Outcome Measures:
 - Liver Histopathology: Liver sections are stained with Sirius Red to quantify collagen deposition and assess the extent of fibrosis.
 - Gene Expression Analysis: Hepatic expression of pro-fibrogenic genes such as alphasmooth muscle actin (α-SMA) and collagen type 1 alpha 1 (Col1a1) is measured.[2]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies with **BAR502** in mouse models.

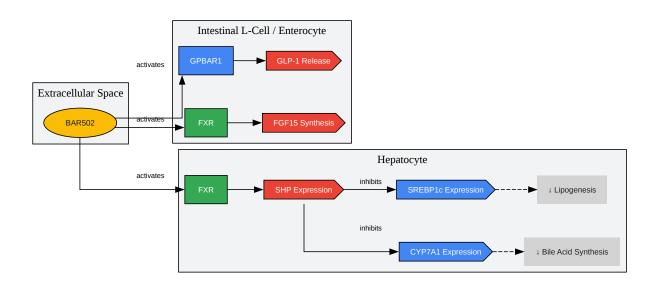


Parameter	Control (HFD)	BAR502-Treated (HFD)	Reference
Body Weight Change	~ +30%	~ +20% (significant reduction)	[2]
Liver Steatosis Score	High	Significantly Reduced	[2]
Liver Fibrosis Score	High	Significantly Reduced	[2]
Serum ALT	Elevated	Significantly Reduced	[4]
Serum AST	Elevated	Significantly Reduced	[4]
Serum Cholesterol	Elevated	No significant change	[4]
Serum Triglycerides	Elevated	Significantly Reduced	[4]
Serum HDL	Reduced	Increased	[2]

Gene	Tissue	Expression Change with BAR502	Reference
SREBP1c	Liver	Decreased	[2][8]
FAS	Liver	Decreased	[2][8]
CYP7A1	Liver	Decreased	[2][8]
SHP	Liver	Increased	[2][8]
FGF15	Intestine	Increased	[2]
GLP1	Intestine	Increased	[2]

Visualizations Signaling Pathways of BAR502



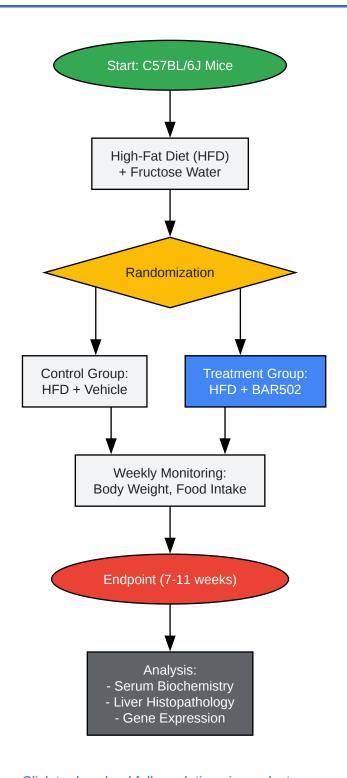


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Caption: BAR502 dual activation of FXR and GPBAR1 signaling pathways.

Experimental Workflow for HFD-Induced NASH Model





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Caption: Experimental workflow for evaluating **BAR502** in a diet-induced mouse model of NASH.



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